molecular formula C16H22N2O5S B5399281 Methyl 2-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B5399281
M. Wt: 354.4 g/mol
InChI Key: QUBBDJSIKCSSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or the benzoate ester.

    Reduction: Reduced forms of the ethylsulfonyl group or the benzoate ester.

    Substitution: Substituted piperidine derivatives or benzoate esters.

Scientific Research Applications

Methyl 2-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity. The benzoate ester can facilitate the compound’s transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
  • Methyl 2-({[1-(propylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
  • Methyl 2-({[1-(butylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 2-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, may provide enhanced solubility and reactivity compared to other sulfonyl derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[(1-ethylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-24(21,22)18-10-8-12(9-11-18)15(19)17-14-7-5-4-6-13(14)16(20)23-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBBDJSIKCSSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.